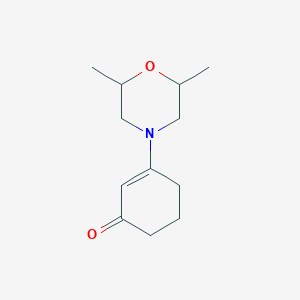
3-(2,6-Dimethylmorpholin-4-yl)cyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dimethylmorpholin-4-yl)cyclohex-2-en-1-one, also known as DMCM, is a chemical compound that belongs to the class of morpholine derivatives. DMCM is widely used in scientific research due to its ability to modulate the activity of the gamma-aminobutyric acid (GABA) receptor. The GABA receptor is an important target for the development of new drugs for the treatment of anxiety, insomnia, and epilepsy.
Mecanismo De Acción
3-(2,6-Dimethylmorpholin-4-yl)cyclohex-2-en-1-one enhances the activity of the GABA receptor by binding to a specific site on the receptor known as the benzodiazepine site. This binding increases the affinity of the receptor for GABA, which leads to an increase in the inhibitory effect of GABA on the activity of neurons in the brain. The mechanism of action of this compound is similar to that of benzodiazepines, which are a class of drugs that are commonly used to treat anxiety and insomnia.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to induce sedation, hypnosis, and anticonvulsant effects. This compound has also been shown to have anxiolytic effects, which means that it can reduce anxiety levels in animals. In addition, this compound has been shown to have muscle relaxant effects, which makes it a valuable tool for studying muscle physiology.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2,6-Dimethylmorpholin-4-yl)cyclohex-2-en-1-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. This compound is also relatively stable and can be stored for long periods of time without degradation. However, this compound has some limitations for lab experiments. It has a relatively short half-life in the body, which means that it may not be suitable for long-term studies. In addition, this compound has a narrow therapeutic window, which means that it can be toxic at high doses.
Direcciones Futuras
There are several future directions for the study of 3-(2,6-Dimethylmorpholin-4-yl)cyclohex-2-en-1-one. One direction is to investigate the potential therapeutic uses of this compound in the treatment of anxiety, insomnia, and epilepsy. Another direction is to study the structure-activity relationship of this compound and related compounds in order to develop more potent and selective modulators of the GABA receptor. Finally, the use of this compound in combination with other drugs or therapies for the treatment of various neurological disorders should be explored.
Métodos De Síntesis
3-(2,6-Dimethylmorpholin-4-yl)cyclohex-2-en-1-one can be synthesized by reacting 2,6-dimethylmorpholine with cyclohexanone in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified by recrystallization.
Aplicaciones Científicas De Investigación
3-(2,6-Dimethylmorpholin-4-yl)cyclohex-2-en-1-one is widely used in scientific research as a tool to study the GABA receptor. The GABA receptor is a type of ionotropic receptor that is responsible for inhibiting the activity of neurons in the brain. This compound is a positive allosteric modulator of the GABA receptor, which means that it enhances the activity of the receptor in the presence of GABA. This property of this compound makes it a valuable tool for studying the role of the GABA receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9-7-13(8-10(2)15-9)11-4-3-5-12(14)6-11/h6,9-10H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKQTBRFDQZZRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=O)CCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24830312 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
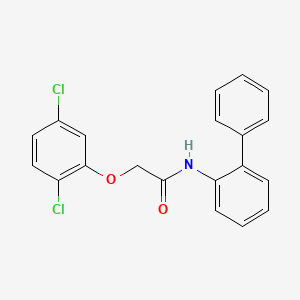
![N-cyclopropyl-4-[(2-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B7504110.png)
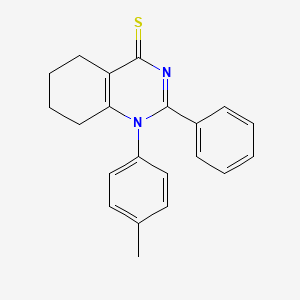
![1-[(4-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7504113.png)
![[2-(1-Methoxypropan-2-ylamino)-2-oxoethyl] 3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B7504120.png)

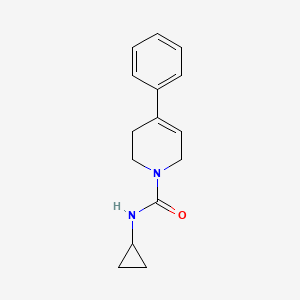
![ethyl 6-[(2,4-dimethylbenzoyl)oxymethyl]-4-(4-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B7504129.png)
![[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-(1-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7504144.png)
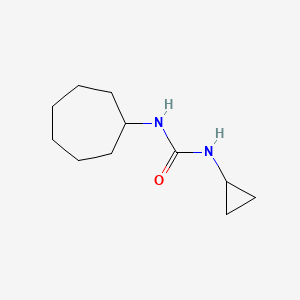
![5-methyl-N-propylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7504155.png)
![5-bromo-2-fluoro-N-[4-methoxy-3-(pyridin-3-ylmethoxy)phenyl]benzamide](/img/structure/B7504163.png)
![[4-(Azocane-1-carbonyl)piperidin-1-yl]-cyclopropylmethanone](/img/structure/B7504175.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]propanamide](/img/structure/B7504190.png)
